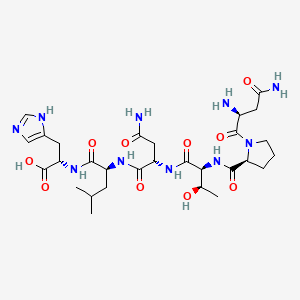
H-Leu-val-leu-ala-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
H-Leu-val-leu-ala-pna: is a synthetic peptide substrate composed of four amino acids: leucine, valine, leucine, and alanine, linked to para-nitroaniline. This compound is widely used in biochemical research, particularly in the study of protease activity. The para-nitroaniline group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.
科学的研究の応用
Chemistry: H-Leu-val-leu-ala-pna is used as a model substrate in the study of enzyme kinetics and mechanism. It helps in understanding the catalytic efficiency and specificity of various proteases .
Biology: In biological research, this compound is employed to investigate the role of proteases in physiological and pathological processes. It aids in the identification and characterization of protease inhibitors, which have therapeutic potential .
Medicine: this compound is utilized in drug discovery and development, particularly in the screening of protease inhibitors for the treatment of diseases such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in quality control assays to monitor the activity of proteases in various products, including detergents and food processing enzymes .
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-val-leu-ala-pna involves solid-phase peptide synthesis (SPPS), a method commonly used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The para-nitroaniline group is introduced at the final stage of synthesis. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
化学反応の分析
Types of Reactions: H-Leu-val-leu-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases para-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin, chymotrypsin, and elastase are commonly used to hydrolyze this compound.
Oxidation and Reduction: While not commonly studied, the para-nitroaniline group can undergo redox reactions under specific conditions, altering its spectroscopic properties.
Major Products: The primary product of the hydrolysis reaction is para-nitroaniline, which serves as an indicator of protease activity .
類似化合物との比較
H-Leu-val-leu-ala-para-nitroanilide: A similar peptide substrate with a different amino acid sequence.
H-Leu-val-leu-ala-para-nitroaniline: Another variant with a different chromogenic group.
Uniqueness: H-Leu-val-leu-ala-pna is unique due to its specific amino acid sequence and the presence of the para-nitroaniline group, which provides a distinct chromogenic signal upon hydrolysis. This makes it an ideal substrate for studying protease activity with high sensitivity and specificity .
特性
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)/t17-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDFCCDJZVMCK-MQGJPIDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)




